molecular formula C17H18N2OS B8368747 6,7-Dihydro-alpha-(2-phenylethyl)-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol

6,7-Dihydro-alpha-(2-phenylethyl)-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol

Cat. No. B8368747
M. Wt: 298.4 g/mol
InChI Key: USRGYFQROFSLET-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

The Grignard reagent generated during 18 hours, from (2-bromoethyl)benzene (2.2 g) an Mg (0.291 g) in THF (70 mL) was treated with solid 6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxaldehyde (FIG. E-6) (0.58 g) and reacted for 1.5 hours. The supernate solution was decanted into cold 5% ammonium chloride solution and precipitated 6,7-Dihydro-α-(2-phenylethyl)-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol (FIG. E-7) (0.80 g) was filtered. Crystallization from acetonitrile solution gave pure 6,7-Dihydro-α-(2-phenylethyl)-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol (FIG. E-7), m.p. 117-118°.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
0.291 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[N:10]1[CH:11]=[C:12]([CH:21]=[O:22])[N:13]2[C:17]3[CH2:18][CH2:19][CH2:20][C:16]=3[S:15][C:14]=12>C1COCC1>[C:4]1([CH2:3][CH2:2][CH:21]([C:12]2[N:13]3[C:14]([S:15][C:16]4[CH2:20][CH2:19][CH2:18][C:17]=43)=[N:10][CH:11]=2)[OH:22])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.2 g
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Step Two
Name
Mg
Quantity
0.291 g
Type
reactant
Smiles
Name
Quantity
0.58 g
Type
reactant
Smiles
N=1C=C(N2C1SC1=C2CCC1)C=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The supernate solution was decanted into cold 5% ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
precipitated 6,7-Dihydro-α-(2-phenylethyl)-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-methanol (FIG. E-7) (0.80 g)
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Crystallization from acetonitrile solution

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(O)C1=CN=C2SC3=C(N21)CCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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